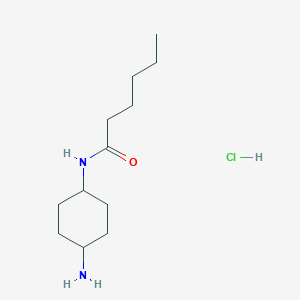
N-(4-氨基环己基)己酰胺盐酸盐
描述
N-(4-aminocyclohexyl)hexanamide hydrochloride is a chemical compound with the molecular formula C₁₂H₂₅ClN₂O and a molecular weight of 248.79 g/mol This compound is known for its unique structure, which includes an aminocyclohexyl group and a hexanamide moiety
科学研究应用
N-(4-aminocyclohexyl)hexanamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
准备方法
The synthesis of N-(4-aminocyclohexyl)hexanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminocyclohexanol and hexanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane and a base such as triethylamine.
Formation of Intermediate: The reaction between 4-aminocyclohexanol and hexanoyl chloride results in the formation of an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield N-(4-aminocyclohexyl)hexanamide hydrochloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
N-(4-aminocyclohexyl)hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
作用机制
The mechanism of action of N-(4-aminocyclohexyl)hexanamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects on cellular pathways and processes are subjects of ongoing research, aiming to elucidate its precise mechanism of action.
相似化合物的比较
N-(4-aminocyclohexyl)hexanamide hydrochloride can be compared with other similar compounds, such as:
- N-(4-aminocyclohexyl)butanamide hydrochloride
- N-(4-aminocyclohexyl)pentanamide hydrochloride
- N-(4-aminocyclohexyl)heptanamide hydrochloride
These compounds share similar structural features but differ in the length of the carbon chain attached to the aminocyclohexyl group. The uniqueness of N-(4-aminocyclohexyl)hexanamide hydrochloride lies in its specific carbon chain length, which may influence its chemical properties and biological activities .
属性
IUPAC Name |
N-(4-aminocyclohexyl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11;/h10-11H,2-9,13H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJRHRSHMQHJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















